molecular formula C8H12N2O3 B8711754 ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate CAS No. 782501-73-9

ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Cat. No. B8711754
M. Wt: 184.19 g/mol
InChI Key: DWYLSWYRWLUNPL-UHFFFAOYSA-N
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Patent
US07682601B2

Procedure details

Compound 5 was prepared using the classical approach for preparing pyrazoles [7]. Ethyl 2-formyl-3-oxopropionate (2.80 g; 20 mmol) was dissolved in 20 ml of ethanol and cooled to 0° C. 2-Hydroxyethylhydrazine (1.44 g; 20 mmol) was dissolved in 100 ml of ethanol and was added dropwise to the solution of ethyl 2-formyl-3-oxopropionate. The reaction mixture was left overnight at room temperature. The solvent was vacuum removed yielding a yellow oil. Yield: 95%
[Compound]
Name
pyrazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([CH:9]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.[OH:11][CH2:12][CH2:13][NH:14][NH2:15]>C(O)C>[OH:11][CH2:12][CH2:13][N:14]1[CH:1]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:9]=[N:15]1

Inputs

Step One
Name
pyrazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.44 g
Type
reactant
Smiles
OCCNN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C(C(=O)OCC)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
yielding a yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCN1N=CC(=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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